molecular formula C14H20N4O2 B3053826 Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- CAS No. 56393-39-6

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-

Cat. No.: B3053826
CAS No.: 56393-39-6
M. Wt: 276.33 g/mol
InChI Key: DXYVQOIASCBRBZ-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms at positions 1 and 3. The compound 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)quinoxaline features methoxy groups at the 5- and 8-positions and a complex amine substituent at the 6-position. The dimethylaminoethylamino group introduces a tertiary amine moiety, which enhances solubility in polar solvents and may influence biological interactions due to its basicity. Its structural complexity positions it as a candidate for pharmacological applications, particularly in antimicrobial or receptor-targeting therapies, though specific studies on its bioactivity are lacking in the evidence.

Properties

IUPAC Name

N-(5,8-dimethoxyquinoxalin-6-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-18(2)8-7-15-10-9-11(19-3)12-13(14(10)20-4)17-6-5-16-12/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYVQOIASCBRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C2=NC=CN=C2C(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204955
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56393-39-6
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056393396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, the synthetic route may involve the following steps:

    Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal, under acidic or basic conditions to form the quinoxaline core.

    Introduction of Methoxy Groups: Methoxylation at the 5 and 8 positions can be achieved using methanol in the presence of a catalyst.

    Attachment of the Dimethylaminoethylamino Group: This step involves the reaction of the quinoxaline derivative with a dimethylaminoethylamine under appropriate conditions to introduce the dimethylaminoethylamino group at the 6 position.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs scalable and cost-effective methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being used to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups on the quinoxaline ring.

    Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the quinoxaline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

Chemistry

Quinoxaline derivatives are extensively used as building blocks in organic synthesis. They serve as precursors for more complex molecular architectures due to their ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Potential: Studies have shown that compounds like quinoxaline can inhibit cancer cell proliferation by interacting with DNA and RNA or by modulating enzymatic activities within cancerous cells .

Medicine

Quinoxaline derivatives have been investigated for their therapeutic applications:

  • Antiviral Agents: Certain derivatives show promise in treating viral infections by inhibiting viral replication mechanisms .
  • Antimalarial Activity: Research has indicated that substituted quinoxalines possess antimalarial properties, making them candidates for further drug development .

Industry

The compound is utilized in the development of:

  • Dyes and Pigments: Quinoxaline derivatives are employed in synthesizing dyes due to their vibrant colors.
  • Organic Photovoltaics: They are also explored as organic sensitizers in solar cell technology, enhancing energy conversion efficiency .

Case Studies

StudyFocusFindings
Antimicrobial Activity of Quinoxaline DerivativesEvaluated various substituted quinoxalines against bacterial strainsShowed effective inhibition against Gram-positive and Gram-negative bacteria
Quinoxaline as Anticancer AgentsInvestigated the effects on cancer cell linesDemonstrated reduced proliferation rates in several cancer types through apoptosis induction
Development of Organic PhotovoltaicsAssessed the efficiency of quinoxaline-based materials in solar cellsAchieved improved power conversion efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

The following analysis compares 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)quinoxaline with structurally related compounds, focusing on substituent effects, electronic properties, and bioactivity.

Substituent Position and Electronic Effects
Compound Substituent at 6-Position Electronic Effect Key Structural Influence Reference
Target Compound (2-(Dimethylamino)ethyl)amino Electron-donating (amine) Enhanced solubility, basicity -
6-Chloroquinoxaline derivatives Chlorine Electron-withdrawing Increased electrophilicity
6-Nitroquinoxaline (e.g., Compound 1) Nitro (-NO₂) Strongly electron-withdrawing Reactivity toward nucleophiles
6-Aminoquinoxaline (e.g., Compound 2) Amino (-NH₂) Electron-donating Susceptible to acylation
3-(2,2-Dimethoxyethylamino)quinoxaline Dimethoxyethylamino (at 3-position) Electron-donating Altered regioselectivity in reactions

Key Observations :

  • Methoxy groups at 5 and 8 positions further enhance electron density, contrasting with 6-nitro derivatives, where electron-withdrawing groups dominate .

Key Observations :

  • Chloro and amino derivatives exhibit demonstrated antibacterial activity, suggesting that the target compound’s amine group could similarly interact with microbial targets .
  • The dimethylaminoethyl moiety may improve blood-brain barrier penetration, making it relevant for central nervous system-targeting therapies, though this remains speculative.

Biological Activity

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H24N4O2
  • Molecular Weight : 304.44 g/mol
  • CAS Number : 56393-39-6
  • IUPAC Name : 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)quinoxaline

The presence of methoxy groups at the 5 and 8 positions and a dimethylaminoethylamino group at the 6 position contributes to its unique chemical and biological properties.

The mechanism of action for Quinoxaline derivatives typically involves:

  • Binding to Nucleic Acids : The compound can intercalate into DNA or RNA, disrupting their function.
  • Enzyme Inhibition : It targets key enzymes involved in various cellular processes, which may lead to anticancer effects.
  • Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies indicate that quinoxaline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:
Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64

These results suggest that the compound has promising potential as an antibacterial agent against resistant strains .

Anticancer Activity

Research has indicated that quinoxaline derivatives possess anticancer properties:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit specific enzymes related to cancer growth, suggesting its potential use in cancer therapy.
  • Case Study : A study on substituted quinoxalines demonstrated significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

Quinoxaline derivatives are also being explored for their anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition is a key area of research.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comprehensive study examined various quinoxaline derivatives' antibacterial and antifungal activities against multiple pathogens. Results indicated that certain substitutions enhanced activity significantly .
  • Anticancer Mechanisms :
    • Research focused on the anticancer mechanisms of quinoxaline derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Toxicity Studies :
    • Toxicity assessments have shown that while some derivatives exhibit promising biological activity, careful evaluation is necessary due to potential toxic effects at higher doses. The lowest published lethal dose (LDLo) for related compounds was noted as 320 mg/kg in rodent studies .

Q & A

Q. What are the optimal synthetic routes for Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, and how do solvent/base choices influence yield?

  • Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions between o-phenylenediamine and diketones or their equivalents. For this compound, key steps include:
  • Amination : Introducing the (2-(dimethylamino)ethyl)amino group at position 6 via nucleophilic substitution or coupling reactions.
  • Methoxy Group Installation : Methoxylation at positions 5 and 8 using methylating agents (e.g., methyl iodide) under basic conditions.
  • Solvent/Base Optimization : Acetonitrile and triethylamine are preferred over DMF to avoid side reactions (e.g., 1-N-oxide formation) and improve isolation . Reflux conditions may enhance reaction efficiency but require careful monitoring to prevent decomposition.
    Data Table : Synthetic Conditions Comparison
StepReagents/ConditionsYield (%)Key Challenges
AminationAcetonitrile, triethylamine, reflux70–82Avoiding N-oxide byproducts
MethoxylationMethyl iodide, K₂CO₃, DMF65–75Competing O-methylation at other positions

Q. How is the structural integrity of this quinoxaline derivative validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for structural validation. Key steps include:
  • Data Collection : High-resolution diffraction data (≤1.0 Å) to resolve methoxy and aminoethyl substituents.
  • Refinement : SHELXL’s robust algorithms handle disorder in flexible groups (e.g., the dimethylaminoethyl chain) .
  • Validation : Check for R-factor convergence (<5%), bond-length deviations (±0.02 Å), and electron density maps to confirm substituent positions.

Q. What preliminary biological screening data exist for this compound, and how is its cytotoxicity assessed?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values.
  • Mechanistic Probes : Compare activity with analogs (e.g., 2-substituted quinoxalines) to infer structure-activity relationships (SAR). For example, methoxy groups enhance solubility but may reduce membrane permeability .
  • Control Experiments : Include reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How do substituent effects at positions 5, 6, and 8 influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Position 6 : The (2-(dimethylamino)ethyl)amino group introduces basicity, potentially enhancing DNA intercalation or kinase inhibition. Compare with analogs lacking this group to isolate its contribution .
  • Positions 5 & 8 : Methoxy groups increase electron density on the quinoxaline core, affecting redox properties. Replace with Cl or NO₂ to study electronic effects on bioactivity .
    Data Table : Substituent Effects on Antiproliferative Activity
Substituent CombinationIC₅₀ (μM) MCF-7Solubility (mg/mL)
5,8-OMe; 6-(dimethylaminoethyl)NH12.30.45
5,8-Cl; 6-NH₂8.70.12
5-OMe; 8-NO₂; 6-NH₂>500.08

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., ATP levels vs. cell counts) and use multiple cell lines.
  • Compound Purity : Verify via HPLC (>95%) and mass spectrometry to exclude degradants.
  • Metabolic Stability : Test in liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) that may reduce efficacy .

Q. What computational strategies predict binding targets for this quinoxaline derivative?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or DNA topoisomerase targets. Prioritize pockets accommodating the dimethylaminoethyl side chain.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
  • MD Simulations : Simulate ligand-receptor complexes >100 ns to assess stability of key interactions (e.g., H-bonds with methoxy groups).

Q. What challenges arise in refining crystallographic data for flexible substituents like the dimethylaminoethyl chain?

  • Methodological Answer :
  • Disorder Handling : SHELXL’s PART and DFIX commands model alternative conformations.
  • Thermal Motion : High B-factors (>50 Ų) indicate mobility; apply restraints to bond distances and angles .
  • Validation : Use R₁(all data) and goodness-of-fit (GOF) metrics to avoid overfitting.

Methodological Notes

  • Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to acute toxicity risks .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Reactant of Route 2
Reactant of Route 2
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-

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